molecular formula C11H14N4O2 B11873193 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 21254-08-0

1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Número de catálogo: B11873193
Número CAS: 21254-08-0
Peso molecular: 234.25 g/mol
Clave InChI: SLRWDWMFCNCTRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 21254-08-0) is a high-purity chemical reagent featuring the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its close resemblance to purine bases. This molecular framework is extensively investigated as a core structure for developing potent kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) for anticancer research . Derivatives of this scaffold are designed to act as ATP-competitive inhibitors, efficiently binding to the kinase domain and blocking its activity, which can lead to the suppression of uncontrolled cell proliferation and the induction of apoptosis in cancer cell lines . The structural motif of this compound serves as a versatile building block for the generation of potential inhibitors against various oncological targets. Research into pyrazolo[3,4-d]pyrimidine analogues has demonstrated promising in vitro antiproliferative activities against a range of human cancer cells, including A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) . The cyclohexyl substituent at the 1-position is a common hydrophobic moiety explored in drug design, intended to occupy a hydrophobic region of the ATP-binding site in target kinases . This product is intended for research and development purposes in kinase profiling, structure-activity relationship (SAR) studies, and the synthesis of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

Número CAS

21254-08-0

Fórmula molecular

C11H14N4O2

Peso molecular

234.25 g/mol

Nombre IUPAC

1-cyclohexyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C11H14N4O2/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h6-7H,1-5H2,(H2,13,14,16,17)

Clave InChI

SLRWDWMFCNCTRO-UHFFFAOYSA-N

SMILES canónico

C1CCC(CC1)N2C3=C(C=N2)C(=O)NC(=O)N3

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-Ciclohexil-1H-pirazolo[3,4-d]pirimidina-4,6(5H,7H)-diona generalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común implica la reacción de ciclohexilamina con un derivado de pirazol adecuado, seguida de ciclación con un precursor de pirimidina. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o dimetilsulfóxido (DMSO) y catalizadores como trietilamina o carbonato de potasio .

Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala con parámetros de reacción optimizados para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar aún más la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Multi-Component Reactions

The compound can be synthesized via one-pot multi-component reactions , a strategy commonly employed for pyrazolo[3,4-d]pyrimidine derivatives. Key approaches include:

  • Barbituric acid-based synthesis : Combining barbituric acid, a cyclohexyl amine, and an aldehyde in aqueous media under ambient conditions. This method avoids catalysts and uses water as a solvent, aligning with green chemistry principles .

  • Five-component reactions : Hydrazine, ethyl acetoacetate, barbituric acid, aldehydes, and ammonium acetate can react in water under reflux or microwave irradiation (MWI) to form pyrazolo[3,4-d]pyrimidine frameworks .

Reagent Combination Reaction Conditions Yield Range
Barbituric acid + amine + aldehydeWater, RT, 10–16 h57–93%
Hydrazine + ethyl acetoacetate + barbituric acid + aldehydeH₂O, reflux/MWI80–96%

Cyclization Strategies

Cyclization of intermediates is critical for forming the pyrazolo[3,4-d]pyrimidine core. For example:

  • 5-Amino-pyrazole derivatives : Reacting with oxalyl chloride or similar reagents can cyclize intermediates to form the dione structure .

  • Enamine formation : Acidic conditions facilitate imine formation between barbituric acid and amines, followed by tautomerization to enamine intermediates that cyclize with aldehydes .

Reaction Mechanism

The synthesis typically proceeds via a pseudo-six-component reaction involving:

  • Imine formation : Barbituric acid reacts with a cyclohexyl amine to form an imine intermediate under acidic conditions .

  • Enamine tautomerization : The imine undergoes tautomerization to an enamine, which then reacts with an aldehyde to form a chalcone-like intermediate .

  • Cyclization : The intermediate undergoes intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidine-4,6-dione core .

Key Findings and Optimization

  • Yield dependency : Electron-withdrawing groups on aldehydes and electron-releasing groups on amines enhance reaction efficiency . For example, 4-nitrobenzaldehyde reacts faster than 3-nitrobenzaldehyde .

  • Reaction media : Water acts as a solvent and catalyst, enabling clean reaction profiles and high atom economy . Neat conditions (without water) show minimal reactivity .

  • Scalability : Gram-scale synthesis is feasible under optimized conditions, with reusability of reaction media .

Structural and Functional Characterization

  • Spectroscopic analysis :

    • IR : Absorption bands at ~1700 cm⁻¹ indicate carbonyl groups (C=O) .

    • NMR : D₂O-exchangeable protons confirm NH groups, while singlets at ~9.5 ppm suggest aldehydic groups in intermediates .

  • Biological relevance : Pyrazolo[3,4-d]pyrimidine derivatives show anti-inflammatory and anticancer activities, though specific data for the cyclohexyl derivative are not detailed in the provided sources .

Aplicaciones Científicas De Investigación

    Química: El compuesto sirve como un bloque de construcción valioso para la síntesis de sistemas heterocíclicos más complejos.

    Biología: Ha mostrado promesa como un inhibidor de ciertas enzimas y receptores, lo que lo convierte en un posible candidato para el desarrollo de fármacos.

    Medicina: La capacidad del compuesto para modular vías biológicas ha llevado a su investigación como un posible agente terapéutico para enfermedades como el cáncer y los trastornos neurodegenerativos.

    Industria: Sus propiedades únicas lo hacen adecuado para su uso en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 1-Ciclohexil-1H-pirazolo[3,4-d]pirimidina-4,6(5H,7H)-diona implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad de las cinasas dependientes de ciclina (CDK), que juegan un papel crucial en la regulación del ciclo celular. Al unirse al sitio activo de estas enzimas, el compuesto puede prevenir su función normal, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . Además, la interacción del compuesto con otras vías moleculares puede modular varios procesos biológicos, contribuyendo a su potencial terapéutico .

Compuestos similares:

Unicidad: 1-Ciclohexil-1H-pirazolo[3,4-d]pirimidina-4,6(5H,7H)-diona destaca por la presencia del grupo ciclohexilo, que confiere propiedades estéricas y electrónicas únicas. Esta característica estructural mejora la capacidad del compuesto para interactuar con objetivos moleculares específicos, lo que lo convierte en un inhibidor más potente y selectivo en comparación con sus análogos .

Comparación Con Compuestos Similares

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., cyclohexyl vs. methyl) may hinder binding to certain targets but enhance selectivity for others.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl/F in ) enhance herbicidal activity, while electron-donating groups (e.g., OMe in ) influence DNA interactions.

Yield Challenges :

  • Chlorination of pyrimidinedione derivatives often results in low yields (e.g., 42.9% in ).
  • Cyclohexyl group introduction may require optimized alkylation conditions to avoid side reactions.

Physical and Chemical Properties

Property 1-Cyclohexyl Derivative (Predicted) 1-Phenyl 7-Methyl-3-(4-MeO-Ph) 5,7-Dimethyl-oxazolo
Melting Point (°C) ~180–190 N/A 215–217 N/A
Solubility Low in H₂O; moderate in DMSO Insoluble Soluble in polar solvents Moderate in DMF
Stability Stable under inert conditions Stable Sensitive to oxidation Hydrolytically stable

Notable Trends:

  • Melting Points : Aromatic substituents (e.g., 4-MeO-Ph in ) increase melting points due to π-stacking.
  • Solubility : Polar groups (e.g., OH in ) enhance aqueous solubility, while cyclohexyl reduces it.

Mechanistic Insights :

  • Antitumor Activity : Oxazolo derivatives inhibit FGFR1 by competing with ATP binding .
  • Herbicidal Action : Electron-deficient aryl groups (e.g., Cl/F-Ph) enhance redox cycling in plants .

Actividad Biológica

1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, a compound belonging to the pyrazolo[3,4-d]pyrimidine family, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₄N₄O₂
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 21254-08-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, this compound has shown promise as an inhibitor of various cancer cell lines.

The compound acts primarily by inhibiting key signaling pathways involved in cell proliferation and survival. Notably, it has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

  • EGFR Inhibition : The compound demonstrated significant inhibitory activity against wild-type EGFR and mutant forms (e.g., EGFR T790M), with IC₅₀ values reported as low as 0.016 µM for wild-type and 0.236 µM for the mutant form .

In Vitro Studies

A series of in vitro experiments have assessed the compound's efficacy against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism
A549 (lung)8.21Apoptosis induction
HCT-116 (colon)19.56Cell cycle arrest at S and G2/M phases
MCF-7 (breast)45–97CDK2 inhibition

These findings suggest that the compound not only inhibits cancer cell proliferation but also induces apoptosis and alters cell cycle progression.

Case Studies

  • Study on EGFR Inhibitors :
    A study synthesized various derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anti-proliferative activities against A549 and HCT-116 cells. Compound 12b was highlighted for its potent activity with IC₅₀ values of 8.21 µM for A549 and 19.56 µM for HCT-116 cells .
  • CDK2 Targeting :
    Another study focused on CDK2 inhibition using pyrazolo[3,4-d]pyrimidine derivatives. The most potent compounds exhibited IC₅₀ values ranging from 0.057 to 0.119 µM against CDK2/cyclin A2 complexes, demonstrating significant anti-cancer potential .

Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities and interactions between the compound and target proteins such as EGFR and CDK2. These studies confirm that the compound fits well into the active sites of these proteins, suggesting a strong potential for therapeutic application.

Q & A

Q. How are green chemistry principles applied to its synthesis?

  • Methodology : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) in reflux conditions. Catalytic methods using immobilized lipases or heteropolyacids reduce waste. Lifecycle assessment (LCA) quantifies E-factor improvements compared to traditional routes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.